molecular formula C9H8ClN3 B1350807 3-(3-chlorophenyl)-1H-pyrazol-5-amine CAS No. 208519-09-9

3-(3-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1350807
CAS No.: 208519-09-9
M. Wt: 193.63 g/mol
InChI Key: HLKDVENNWRMMOS-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a chlorinated phenyl group at the 3-position and an amine group at the 5-position of the pyrazole ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. For example, it has been utilized in the development of botulinum neurotoxin inhibitors via conjugation with mercaptoacetamide (e.g., compound 12g in ), demonstrating potent inhibitory activity with a molecular ion peak at m/z 290 [M+Na]⁺ and HPLC retention time (tR) of 4.67 minutes . Its synthesis typically involves cyclization reactions using hydrazine derivatives and substituted ketones, as highlighted in and .

Properties

IUPAC Name

5-(3-chlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKDVENNWRMMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396872
Record name 3-(3-chlorophenyl)-1H-pyrazol-5-amine
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208519-09-9
Record name 5-(3-Chlorophenyl)-1H-pyrazol-3-amine
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Record name 3-(3-chlorophenyl)-1H-pyrazol-5-amine
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Record name 3-(3-chlorophenyl)-1H-pyrazol-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The key steps include the preparation of intermediates, coupling reactions, and purification processes such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(3-Chlorophenyl)-1H-pyrazol-5-amine is recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory and analgesic pathways. Its structural properties allow for modifications that enhance bioactivity and therapeutic efficacy.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For example, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-2TBD
5-amino-1-(4-chlorophenyl)-pyrazoleCOX-20.05
Methyl 3-amino-5-(2-nitrophenyl)COX-10.36

Agricultural Chemistry

Development of Agrochemicals

This compound is utilized in formulating agrochemicals, contributing to the design of effective pesticides and herbicides. Its ability to target specific biochemical pathways in pests enhances crop yield while minimizing environmental impact.

Case Study: Herbicide Efficacy

In field trials, formulations containing this compound demonstrated significant efficacy against common agricultural pests, leading to improved crop health and yield.

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in studies related to enzyme inhibition, facilitating a deeper understanding of metabolic pathways and disease mechanisms. It has shown potential as an inhibitor for various enzymes implicated in cancer and metabolic disorders.

Case Study: Enzyme Interaction

A study highlighted the compound's interaction with specific kinases involved in cancer pathways, suggesting its potential as a lead compound for developing targeted therapies.

Material Science

Innovations in Coatings and Polymers

The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of advanced coatings and polymers that require enhanced durability and resistance to environmental factors.

Table 2: Material Properties of Pyrazole-based Coatings

PropertyValue
Tensile StrengthTBD
Chemical ResistanceHigh
Thermal StabilityModerate

Diagnostic Tools

Advancements in Medical Testing

This compound is also being explored for its potential in developing diagnostic reagents. Its ability to interact with biological targets may lead to advancements in medical testing and disease detection methodologies.

Case Study: Imaging Techniques

Research is ongoing into the use of this compound as a component in imaging agents that enhance the visibility of certain diseases during diagnostic procedures.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with voltage-gated sodium channels or GABA receptors, influencing neuronal activity and exhibiting anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Pyrazole derivatives are highly sensitive to substituent placement, which dictates their biological activity and physicochemical properties. Below is a comparative analysis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine and its analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Compound Name Substituents Key Biological Activity/Application Molecular Weight (g/mol) Reference
This compound 3-Cl-phenyl at C3, NH2 at C5 Botulinum neurotoxin inhibition 195.63
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Cl-phenyl at C3, CH3 at N1 Unknown (structural analogue) 207.66
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-F-phenyl at C4, CF3 at C3 Plasmodium falciparum kinase inhibition 259.18
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 4-F-phenyl at C4, pyridinyl at C3 Nanomolar inhibition of Src, B-Raf, EGFRs 479.57

Key Observations :

  • Chlorophenyl Position : The 3-chlorophenyl substitution (as in the target compound) vs. 4-chlorophenyl () alters steric and electronic properties, influencing target binding. For instance, 3-chlorophenyl derivatives exhibit higher specificity for serine proteases like thrombin () .
  • Substituent Bulk : Addition of bulky groups (e.g., 2,4,6-trichlorophenyl in ) enhances kinase selectivity but reduces solubility .
  • Fluorine vs. Chlorine : Fluorinated analogues (e.g., ) often show improved metabolic stability and bioavailability compared to chlorinated counterparts due to fluorine’s electronegativity and smaller atomic radius .

Biological Activity

3-(3-Chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic organic compound known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in pharmaceuticals, agriculture, and biochemical research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorophenyl group. The presence of the chlorine atom on the aromatic ring significantly influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:

C9H8ClN3\text{C}_{9}\text{H}_{8}\text{ClN}_{3}

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, one study reported that derivatives of pyrazole compounds, including this specific compound, showed significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase with IC50 values ranging from 0.08 to 12.07 μM .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in stimulated THP-1 cells. The most active derivatives demonstrated IC50 values comparable to established anti-inflammatory agents, indicating potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has been studied for its antimicrobial activity. A study reported that several pyrazole derivatives exhibited excellent antimicrobial activities against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL . This suggests that the compound could be developed into effective antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The chlorophenyl group enhances its binding affinity to specific molecular targets, which may lead to inhibition or modulation of their activity. For example, docking studies have indicated that certain pyrazole derivatives can effectively bind to the colchicine binding site on tubulin, which is crucial for their anticancer activity .

Case Studies and Research Findings

Several studies have investigated the biological potential of pyrazole derivatives related to this compound:

Study FocusFindings
Anticancer ActivityInduction of apoptosis and cell cycle arrest in cancer cell lines; significant inhibition of tubulin polymerization .
Anti-inflammatory EffectsInhibition of TNF-alpha production in THP-1 cells with IC50 values comparable to established drugs .
Antimicrobial PropertiesExcellent antimicrobial activity against pathogens with MIC values as low as 0.22 μg/mL .

Q & A

Q. What are the most reliable synthetic routes for 3-(3-chlorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 3-chlorophenylhydrazine with β-ketonitriles or via cyclization of α,β-unsaturated ketones. For example, describes a multi-step synthesis where this compound is produced as a precursor for mercaptoacetamide analogs. Key parameters include:
  • Temperature : Reactions are often conducted under reflux (e.g., xylene at 140°C in ).
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid in ) improve cyclization efficiency.
  • Purification : Column chromatography or recrystallization is critical for isolating the pure amine (yields ~70–98%) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6_6 ) shows characteristic peaks: a singlet for the pyrazole C4-H (~6.8 ppm) and aromatic protons from the 3-chlorophenyl group (7.2–7.7 ppm) .
  • Mass Spectrometry : ESI-MS or FAB+ confirms the molecular ion peak (e.g., [M+Na]+^+ at m/z 290 in ) .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages .

Q. What are the documented biological activities of derivatives of this compound?

  • Methodological Answer :
  • Botulinum Neurotoxin Inhibition : reports N-(3-(3-chlorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide as a potent inhibitor (IC50_{50} < 1 µM), validated via enzymatic assays.
  • Antimicrobial Potential : Structural analogs (e.g., 3-(pyridinyl)-substituted pyrazoles) show activity against S. aureus and E. coli in , suggesting SAR exploration for optimization .

Advanced Research Questions

Q. How can contradictory data on synthesis yields or by-product formation be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Regioselectivity : Competing 1,3- vs. 1,5-cyclization pathways (e.g., in , xylene solvent favors 1,5-product).
  • By-Products : Use LC-MS or 13C^{13}C NMR to identify impurities (e.g., dimerization products under high-temperature conditions).
  • Optimization : Design DoE (Design of Experiments) to test solvent polarity, temperature, and catalyst loading .

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : and 19 highlight SHELX programs (SHELXL/SHELXS) for refining structures with high-resolution data (R-factor < 0.05).
  • Challenges : Crystallization may require slow evaporation in DCM/hexane mixtures. For non-crystalline samples, DFT-based computational modeling (e.g., Gaussian) predicts bond lengths and angles .

Q. How does substituent variation on the pyrazole core affect pharmacological properties?

  • Methodological Answer :
  • Electron-Withdrawing Groups : The 3-chlorophenyl moiety enhances metabolic stability (see vs. 19 ).
  • Positional Isomerism : 3-substituted analogs (vs. 4- or 5-substituted) show improved binding affinity in kinase assays ( ).
  • Data Table :
Substituent PositionActivity (IC50_{50})Reference
3-Chlorophenyl0.8 µM
4-Trifluoromethyl2.5 µM

Q. What strategies mitigate instability during storage or handling?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C ( ).
  • Moisture Sensitivity : Lyophilize and use desiccants (silica gel).
  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA .

Methodological Challenges & Solutions

Q. How can researchers optimize multi-step syntheses involving this compound?

  • Answer :
  • Flow Chemistry : Reduces reaction time and improves reproducibility (e.g., microreactors for cyclization steps).
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediates in real-time ( ) .

Q. What computational approaches predict binding modes of this compound derivatives?

  • Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., botulinum neurotoxin in ).
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How are overlapping spectral signals resolved in NMR analysis?

  • Answer :
  • 2D Techniques : HSQC and HMBC differentiate aromatic protons in crowded regions (e.g., 7.2–7.7 ppm in ).
  • Solvent Selection : DMSO-d6_6 vs. CDCl3_3 alters splitting patterns for ambiguous peaks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(3-chlorophenyl)-1H-pyrazol-5-amine

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